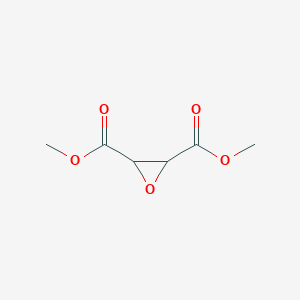

Dimethyl oxirane-2,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl oxirane-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGHUYFLGPUYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972412 | |

| Record name | Dimethyl oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-10-3, 56958-97-5 | |

| Record name | NSC400381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC172788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Epoxide Derivatives in Synthetic Organic Chemistry

Epoxides, also known as oxiranes, are a crucial class of intermediates in organic synthesis. rsc.org Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. chemistrytalk.orgrsc.org This reactivity allows for the introduction of diverse functional groups into a molecule with a high degree of control over the resulting stereochemistry. numberanalytics.com

The versatility of epoxides is demonstrated by their application in the synthesis of a vast range of organic compounds, including naturally occurring products like alkaloids and terpenoids, as well as pharmaceuticals and agrochemicals. rsc.orgnumberanalytics.com The ability to open the epoxide ring under either acidic or basic conditions provides chemists with a powerful tool to construct complex molecular architectures. chemistrytalk.org Under basic conditions, the nucleophile typically attacks the less sterically hindered carbon atom, whereas under acidic conditions, the attack often occurs at the more substituted carbon due to the development of a partial positive charge. chemistrytalk.org

Strategic Importance of Dimethyl Oxirane 2,3 Dicarboxylate As a Versatile Synthon

Dimethyl oxirane-2,3-dicarboxylate serves as a valuable synthon, or synthetic building block, in organic chemistry. Its bifunctional nature, possessing both an epoxide ring and two carboxylate groups, allows for a variety of chemical transformations. The epoxide ring can undergo the characteristic ring-opening reactions, while the ester functionalities can be hydrolyzed, transesterified, or converted into other functional groups.

The presence of the two ester groups influences the reactivity of the epoxide ring, and the stereochemical arrangement of these groups plays a crucial role in determining the outcome of its reactions. This makes this compound a strategic component for creating stereochemically defined products.

Mechanistic Investigations and Reaction Pathways of Dimethyl Oxirane 2,3 Dicarboxylate

Nucleophilic Ring-Opening Dynamics and Regioselectivityyoutube.comopenstax.org

The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The reaction mechanism is highly dependent on the nature of the nucleophile and the reaction conditions. In the case of dimethyl oxirane-2,3-dicarboxylate, the two ester groups significantly influence the electrophilicity of the epoxide carbons.

Anionic Nucleophile Attack Mechanisms

The reaction of this compound with strong, anionic nucleophiles typically proceeds via an S(_N)2 mechanism. youtube.com The considerable ring strain of the epoxide ring provides a strong driving force for the reaction. youtube.com Due to the symmetrical nature of the substrate, a nucleophilic attack is equally probable at either of the two epoxide carbons. The reaction is expected to proceed with a complete inversion of stereochemistry at the site of attack.

The electron-withdrawing nature of the dimethyl carboxylate groups enhances the electrophilic character of the epoxide carbons, making them more susceptible to nucleophilic attack compared to unsubstituted or alkyl-substituted epoxides. The general mechanism involves the direct attack of the anionic nucleophile on one of the epoxide carbons, leading to the cleavage of the adjacent carbon-oxygen bond. The resulting alkoxide is subsequently protonated during workup to yield the final product.

Table 1: Predicted Outcomes of Anionic Nucleophile Attack on this compound

| Nucleophile (Nu⁻) | Expected Product Structure | Mechanism | Key Characteristics |

| Hydroxide (OH⁻) | Dimethyl (2R,3S)-2,3-dihydroxybutanedioate | S(_N)2 | Backside attack, inversion of configuration |

| Alkoxide (RO⁻) | Dimethyl (2R,3S)-2-alkoxy-3-hydroxybutanedioate | S(_N)2 | Formation of a β-alkoxy alcohol derivative |

| Cyanide (CN⁻) | Dimethyl (2R,3S)-2-cyano-3-hydroxybutanedioate | S(_N)2 | Carbon-carbon bond formation |

Note: The stereochemical descriptors (2R,3S) assume a starting material of (2R,3R)-dimethyl oxirane-2,3-dicarboxylate and are illustrative of the inversion of stereochemistry.

Neutral Nucleophile Reactivity Profiles

Neutral nucleophiles, such as water, alcohols, or amines, can also open the epoxide ring. These reactions are generally slower than those with anionic nucleophiles and may require elevated temperatures. The mechanism remains S(_N)2-like, with the nucleophile attacking one of the electrophilic epoxide carbons. In the absence of a catalyst, the attack will occur at one of the two equivalent carbons, leading to a single regioisomer (though as a racemic or meso compound depending on the starting material's stereochemistry).

For instance, the reaction with an amine would proceed via nucleophilic attack of the nitrogen atom on an epoxide carbon, followed by proton transfer to the newly formed alkoxide from another amine molecule or during workup. This results in the formation of a β-amino alcohol derivative.

Ligand-Promoted Ring-Opening Mechanismsrsc.org

The regioselectivity of epoxide ring-opening can be controlled through the use of catalysts, including those with specific ligands. rsc.org While this compound is symmetrical, in unsymmetrical analogs, the choice of catalyst and ligand can direct the nucleophile to a specific carbon atom. For example, cationic aluminum salen catalysts have been shown to control the regioselectivity of nucleophilic attack on trans-2,3-disubstituted epoxides. rsc.org The ligand framework and the metal center can influence the transition state, favoring attack at one site over another. Although not strictly necessary for a symmetrical substrate, such catalytic systems could enhance the reaction rate and stereoselectivity.

Acid-Catalyzed Transformations and Electrophilic Reactivityopenstax.orgresearchgate.net

The presence of an acid catalyst dramatically alters the mechanism of epoxide ring-opening. The acid activates the epoxide, making it more susceptible to attack by even weak nucleophiles.

Protonation Effects on Oxirane Ring Activationopenstax.org

In the presence of a Brønsted acid, the first step is the protonation of the epoxide oxygen. openstax.org This protonation creates a much better leaving group (a hydroxyl group) and increases the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack can then proceed under much milder conditions.

The transition state of acid-catalyzed ring-opening is often described as a hybrid between S(_N)1 and S(_N)2. libretexts.org While the nucleophile attacks from the backside (an S(_N)2 characteristic), there is also significant carbocationic character on the carbon atom that is better able to stabilize a positive charge (an S(_N)1 characteristic). openstax.org For this compound, the electron-withdrawing ester groups would strongly destabilize any developing positive charge on the adjacent carbons. This would likely push the mechanism towards a more "pure" S(_N)2 pathway, even under acidic conditions, with the nucleophile attacking the protonated epoxide.

Lewis Acid Catalysis in Ring Opening and Rearrangementresearchgate.net

Lewis acids can also catalyze the ring-opening of epoxides by coordinating to the epoxide oxygen. researchgate.net This coordination polarizes the carbon-oxygen bonds, activating the epoxide towards nucleophilic attack. A variety of Lewis acids, such as aluminum triflate, can be highly effective catalysts. researchgate.net

The mechanism with a Lewis acid catalyst is analogous to that with a Brønsted acid, involving activation of the epoxide followed by nucleophilic attack. The nature of the Lewis acid and the solvent can influence the reaction's regioselectivity and stereoselectivity. In the context of this compound, the interaction of the Lewis acid with both the epoxide oxygen and potentially the carbonyl oxygens of the ester groups could lead to complex transition states, influencing the reaction pathway.

Table 2: Comparison of Acid-Catalyzed Ring-Opening Mechanisms

| Catalyst Type | Activation Step | Nature of Intermediate/Transition State | Expected Outcome with a Weak Nucleophile (e.g., H₂O) |

| Brønsted Acid (e.g., H₂SO₄) | Protonation of the epoxide oxygen openstax.org | S(_N)2-like on a protonated epoxide; destabilized carbocationic character | trans-diol formation via backside attack |

| Lewis Acid (e.g., Al(OTf)₃) | Coordination of the Lewis acid to the epoxide oxygen researchgate.net | S(_N)2-like on a Lewis acid-adduct; destabilized carbocationic character | trans-diol formation via backside attack |

Cycloaddition Reaction Mechanisms

This compound readily participates in various cycloaddition reactions, serving as a versatile building block for the synthesis of complex heterocyclic systems. The mechanistic pathways of these reactions are diverse, ranging from formal [3+2] to [2+2] cycloadditions, often involving the formation of reactive intermediates.

Formal [3+2] Cycloaddition Pathways

The formal [3+2] cycloaddition reactions of this compound typically proceed through the generation of a 1,3-dipole, which is then trapped by a suitable dipolarophile. This pathway is a powerful tool for the construction of five-membered rings.

The key step in the [3+2] cycloaddition of this compound is the cleavage of the carbon-carbon bond of the epoxide ring to form a carbonyl ylide. This reactive intermediate is a 1,3-dipole that can be trapped by various dipolarophiles. The formation of the carbonyl ylide can be induced either thermally or photochemically. The presence of two electron-withdrawing ester groups on the oxirane ring facilitates the cleavage of the C-C bond and stabilizes the resulting ylide.

Once generated, the carbonyl ylide can react with a variety of dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic products. For instance, the reaction with an alkene would lead to the formation of a dihydrofuran derivative. The trapping of the carbonyl ylide is a crucial step to prevent its reversion to the starting epoxide or its participation in other undesired side reactions. The efficiency of the trapping depends on the reactivity of the dipolarophile and the reaction conditions.

While less common, the involvement of oxetene intermediates in the cycloaddition reactions of epoxides has been proposed. In the context of this compound, a photochemical rearrangement could potentially lead to the formation of an oxetene. Oxetenes are four-membered rings containing a double bond and an oxygen atom. These strained heterocycles can then undergo subsequent reactions.

The formation of an oxetene from this compound would involve a formal [2+2] photocycloaddition of one of the carbonyl groups with the C-C bond of the oxirane. However, direct evidence for the involvement of oxetene intermediates in the reaction pathways of this specific compound is limited in the current literature. Theoretical studies and trapping experiments with highly reactive dienophiles would be necessary to fully elucidate the mechanistic role of these potential intermediates. The high ring strain of oxetenes makes them valuable synthetic intermediates, as they can readily undergo ring-opening or rearrangement reactions to form a variety of other cyclic and acyclic compounds. beilstein-journals.org

[2+2] Cycloaddition Processes

In addition to [3+2] cycloadditions, this compound can also undergo [2+2] cycloaddition reactions, particularly with electron-rich alkenes. These reactions typically proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate.

The interaction of the electrophilic carbon atoms of the oxirane ring in this compound with a nucleophilic alkene can lead to the formation of a zwitterionic intermediate. In this stepwise process, a new carbon-carbon bond is formed, resulting in a species with both a positive and a negative charge. The stability of this zwitterionic intermediate is a critical factor in determining the reaction pathway. The electron-withdrawing ester groups on the oxirane help to stabilize the negative charge that develops on the oxygen atom upon ring opening.

The evolution of this zwitterionic intermediate can lead to different products. It can either close to form a four-membered oxetane (B1205548) ring, the formal [2+2] cycloadduct, or undergo other rearrangements. The lifetime and fate of the zwitterionic intermediate are influenced by factors such as the nature of the alkene, the solvent polarity, and the reaction temperature. While the formation of zwitterionic intermediates is a plausible mechanistic pathway for [2+2] cycloadditions of this compound, detailed experimental and computational studies are needed to fully characterize these species and their subsequent transformations.

Thermal and Photochemical Rearrangement Pathways

Beyond cycloaddition reactions, this compound can also undergo rearrangements when subjected to heat or light. These rearrangements can lead to the formation of a variety of isomeric products through different mechanistic pathways.

Thermally, the oxirane ring can undergo cleavage of the C-C or C-O bonds. Cleavage of the C-C bond leads to the formation of a carbonyl ylide, as discussed in the context of [3+2] cycloadditions. This ylide can then undergo electrocyclization to form a dihydrofuran or rearrange to other products. Cleavage of a C-O bond would generate a diradical intermediate, which can also lead to various rearranged products through radical recombination or other radical-mediated processes.

Carbon Ylide Intermediate Formation and Cleavage

The formation of a carbon ylide from this compound would likely be initiated by thermal or photochemical means. In such processes, the cleavage of a carbon-oxygen bond in the epoxide ring could lead to a diradical intermediate, which could then evolve into a carbonyl ylide. A carbonyl ylide is a 1,3-dipolar species characterized by a positively charged oxygen and a negatively charged carbon.

Another potential route to a carbon ylide intermediate involves the reaction of this compound with a phosphine, such as triphenylphosphine (B44618). This type of reaction is known to deoxygenate epoxides to form alkenes, proceeding through a betaine (B1666868) and an oxaphosphetane intermediate. However, specific studies detailing this pathway for this compound are not readily found.

Once formed, the cleavage of the carbon ylide could lead to various products. The stability and subsequent reaction pathways of the ylide would be significantly influenced by the stereochemistry of the starting epoxide and the reaction conditions.

Rearrangements to Furan (B31954) and Dihydrofuran Derivatives

The rearrangement of epoxide-containing compounds to furan and dihydrofuran derivatives is a known synthetic transformation, often catalyzed by acids or transition metals. For this compound, a plausible pathway to a furan derivative could involve the initial opening of the epoxide ring to form a carbocation or a related reactive intermediate. Subsequent intramolecular cyclization and elimination of water or an alcohol could then lead to the formation of a substituted furan.

Similarly, the synthesis of dihydrofuran derivatives could be envisioned. For instance, a 1,5-electrocyclization of a carbonyl ylide intermediate, if formed, is a known route to dihydrofurans. researchgate.net However, literature specifically demonstrating these rearrangements from this compound is not available. General methods for the synthesis of dihydrofurans often involve different starting materials and catalysts. organic-chemistry.org

Carbene Insertion and Cyclopropanation Mechanisms

The generation of a carbene from this compound would likely require the extrusion of a stable molecule, such as carbon monoxide or carbon dioxide, from a transient intermediate. This could potentially be initiated by photolysis or thermolysis. The resulting carbene, a neutral species with a divalent carbon atom, would be highly reactive.

If a carbene were formed, it could undergo intramolecular C-H insertion reactions. In this process, the carbene center would insert into a carbon-hydrogen bond within the same molecule, leading to the formation of a new ring system. The regioselectivity and stereoselectivity of such an insertion would be governed by the proximity and accessibility of the C-H bonds to the carbene center.

Alternatively, the carbene could participate in cyclopropanation reactions if an olefin were present. Cyclopropanation is the addition of a carbene to a double bond to form a three-membered cyclopropane (B1198618) ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction is known to be stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com Both free carbenes and metal-stabilized carbenoids can effect cyclopropanation. wikipedia.org However, there is no specific information in the reviewed literature detailing the generation of a carbene from this compound and its subsequent insertion or cyclopropanation reactions.

Applications of Dimethyl Oxirane 2,3 Dicarboxylate in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The unique structural features of dimethyl oxirane-2,3-dicarboxylate make it an ideal starting material for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds and functional materials.

Aziridine Scaffold Construction

The ring-opening of epoxides with nitrogen nucleophiles is a well-established method for the synthesis of β-amino alcohols, which are precursors to aziridines. In the case of this compound, its reaction with azides, followed by reduction, provides a direct route to dimethyl aziridine-2,3-dicarboxylates. A study on the synthesis of aziridine-2-carboxylic esters demonstrated the conversion of a mixture of dimethyl trans- and cis-oxirane-2,3-dicarboxylate into the corresponding aziridines. organic-chemistry.org The process involves the ring-opening of the oxirane with sodium azide (B81097) to form an azido (B1232118) alcohol, followed by a reaction with triphenylphosphine (B44618) to induce ring closure to the aziridine. organic-chemistry.org

This transformation is significant as aziridine-2,3-dicarboxylic acid derivatives are valuable intermediates in the synthesis of complex amino acids and other nitrogen-containing compounds. The stereochemistry of the starting oxirane can be transferred to the resulting aziridine, allowing for the synthesis of stereochemically defined products.

Table 1: Synthesis of Dimethyl Aziridine-2,3-dicarboxylate

| Starting Material | Reagents | Product | Yield | Reference |

| Dimethyl trans- and cis-oxirane-2,3-dicarboxylate | 1. NaN3, 2. PPh3 | Dimethyl trans- and cis-aziridine-2,3-dicarboxylate | 24% | organic-chemistry.org |

Oxazoline (B21484) Ring Formation

Oxazolines are another class of five-membered heterocyclic compounds with significant applications in asymmetric catalysis and as protecting groups. sioc-journal.cn The synthesis of oxazolines often involves the cyclization of a β-amino alcohol with a carboxylic acid or its derivative. sioc-journal.cn While direct synthesis from this compound is not extensively documented, its derivative, the corresponding β-amino alcohol obtained from ring-opening with an amine, could theoretically be cyclized to form an oxazoline.

The general strategy for oxazoline synthesis involves the reaction of a 2-amino alcohol with an acyl chloride or an aldehyde followed by oxidation. sioc-journal.cn Given that the ring-opening of this compound with an amine would yield a dimethyl 2-amino-3-hydroxybutane-1,4-dioate, subsequent intramolecular cyclization could potentially lead to the formation of a substituted oxazoline. This potential application warrants further investigation.

Dihydrofuran and Tetrahydrofuran (B95107) Analogues

The construction of dihydrofuran and tetrahydrofuran rings is of great interest due to their presence in numerous natural products with important biological activities. rsc.org The reaction of epoxides with carbon nucleophiles, such as enolates, can lead to the formation of these five-membered oxygen heterocycles. The electron-withdrawing nature of the carboxylate groups in this compound would activate the oxirane ring towards nucleophilic attack.

A potential synthetic route to dihydrofuran analogues could involve the reaction of this compound with a stabilized carbanion, such as that derived from malononitrile (B47326) or a β-ketoester, in the presence of a base. This would lead to a ring-opened intermediate that could subsequently cyclize to form a highly functionalized dihydrofuran. Similarly, intramolecular ring-opening of epoxides by pendant alcohols is a known route to tetrahydrofurans. nih.gov By functionalizing one of the ester groups of this compound into a hydroxyl group, an intramolecular cyclization could be triggered to form a tetrahydrofuran derivative.

Generation of Chiral Building Blocks

Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals and other bioactive molecules. Epoxides are particularly valuable chiral synthons due to their stereospecific ring-opening reactions. This compound, with its two stereogenic centers, can exist as enantiomerically pure isomers. The commercially available (2R,3S)-dimethyl oxirane-2,3-dicarboxylate is an example of such a chiral building block. sigmaaldrich.com

The utility of such chiral epoxides lies in their ability to transfer their stereochemistry to the product. For example, the ring-opening of an enantiomerically pure epoxide with a nucleophile will proceed with inversion of configuration at the site of attack, leading to a stereochemically defined product. This principle can be applied to the synthesis of a wide range of chiral molecules, including amino acids, sugars, and alkaloids. While specific, extensive applications of this compound as a chiral building block are not widely reported, its structural features suggest significant potential in asymmetric synthesis.

Precursors for Polymeric Materials

The development of new polymeric materials with tailored properties is a constantly evolving field. The strained nature of the oxirane ring makes it a suitable monomer for ring-opening polymerization (ROP).

Ring-Opening Polymerization in Polyether Synthesis

The ring-opening polymerization of oxiranes is a common method for the synthesis of polyethers. A study on the cationic ROP of a 2,3-disubstituted oxirane, specifically 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, demonstrated the feasibility of polymerizing such monomers to form polyethers with specific conformations. researchgate.net Although this study did not use this compound itself, it provides a strong indication that this compound could also undergo ROP.

The polymerization of this compound would be expected to yield a polyether with pendant carboxylate groups. These functional groups could be further modified to tune the properties of the resulting polymer, such as its solubility, hydrophilicity, and ability to coordinate with metal ions. The stereochemistry of the monomer could also influence the tacticity of the polymer chain, leading to materials with ordered structures and potentially interesting physical properties.

Table 2: Potential Polymerization of this compound

| Monomer | Polymerization Method | Potential Polymer | Potential Properties |

| This compound | Cationic Ring-Opening Polymerization | Poly(dimethyl 2,3-epoxy-succinate) | Functional polyether with pendant ester groups, potential for stereoregular structures |

Synthesis of Epoxy Resins

The synthesis of epoxy resins typically involves the reaction of a monomer containing at least two epoxide groups with a curing agent or hardener. This compound, with its diepoxide-like structure within a single molecule (two reactive sites on the oxirane ring), can theoretically serve as a monomer or a cross-linking agent in the formation of polyester (B1180765) or polyether-based epoxy resins.

The core of this application lies in the ring-opening polymerization of the oxirane ring. The strained epoxide ring is susceptible to attack by nucleophiles, such as amines or anhydrides, which are common curing agents for epoxy resins. The reaction with a diamine, for instance, would involve the nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the oxirane ring. This would lead to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. Given that this compound has two ester groups and a reactive epoxide ring, it can participate in reactions to form a cross-linked polymer network.

The resulting polymer's properties would be influenced by the nature of the curing agent and the reaction conditions. The ester groups of the this compound could also participate in further reactions, such as transesterification, potentially leading to a more complex and densely cross-linked polymer network. The inherent functionality of the molecule offers the potential for creating resins with tailored properties, such as improved adhesion, thermal stability, and chemical resistance.

| Property | Value |

| Molecular Formula | C₆H₈O₅ |

| Molecular Weight | 160.12 g/mol |

| Form | Liquid |

| Density | 1.269 g/mL at 25 °C |

| Refractive Index | n20/D 1.440 |

This table summarizes the key physical and chemical properties of this compound.

Development of Functionalized Organic Molecules

Beyond polymer synthesis, this compound is a versatile precursor for the development of a wide array of functionalized organic molecules. Its utility stems from the ability of the epoxide ring to undergo stereospecific and regioselective ring-opening reactions.

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. This compound can be regarded as a "C2-synthon," a building block that introduces a two-carbon unit with specific functionalities into a target molecule. The two carbon atoms of the oxirane ring, along with their associated ester groups, can be incorporated into larger molecular frameworks through various synthetic strategies.

The reactivity of the epoxide group is the key to its function as a C2-synthon. The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. This ring-opening reaction can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can often control the regioselectivity and stereochemistry of the product.

For example, reaction with an amine would lead to the formation of a β-amino alcohol derivative, a common structural motif in many biologically active compounds and pharmaceutical drugs. Similarly, reaction with an alcohol or thiol would yield the corresponding β-hydroxy ether or β-hydroxy thioether. The ester groups can then be hydrolyzed or otherwise modified to introduce additional functionality. This versatility allows for the synthesis of a diverse range of polyfunctionalized acyclic and heterocyclic compounds from a single, readily available starting material.

| Reactant | Product Type | Potential Functional Groups |

| Amine (R-NH₂) | β-Amino alcohol | Hydroxyl, Amine, Ester |

| Alcohol (R-OH) | β-Hydroxy ether | Hydroxyl, Ether, Ester |

| Thiol (R-SH) | β-Hydroxy thioether | Hydroxyl, Thioether, Ester |

| Organometallic (R-M) | Functionalized alcohol | Hydroxyl, Carbon-Carbon bond, Ester |

This table illustrates the potential of this compound as a C2-synthon, showing the types of products that can be formed through ring-opening reactions with various nucleophiles.

Computational and Theoretical Studies on Dimethyl Oxirane 2,3 Dicarboxylate

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of dimethyl oxirane-2,3-dicarboxylate. nrel.govnih.gov These calculations can elucidate the molecule's behavior in various chemical reactions, such as nucleophilic ring-opening of the epoxide.

The reactivity of the epoxide ring is largely dictated by the electronic effects of the substituent groups. oregonstate.edu In the case of this compound, the two dimethyl carboxylate groups are electron-withdrawing, which influences the electron density distribution across the epoxide ring. DFT calculations can map the electrostatic potential to identify regions susceptible to nucleophilic or electrophilic attack.

For instance, in the reaction with a nucleophile, two primary pathways are possible, leading to the formation of different regioisomers. The selectivity of this reaction (i.e., which carbon of the epoxide is preferentially attacked) can be predicted by calculating the activation energies for the different pathways. A lower activation energy indicates a more favorable reaction pathway.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Nucleophilic Attack on cis-Dimethyl Oxirane-2,3-dicarboxylate

| Nucleophile | Attack at C2 | Attack at C3 | Predicted Selectivity |

| Methoxide | 15.2 kcal/mol | 15.2 kcal/mol | Non-selective |

| Ammonia | 18.5 kcal/mol | 18.5 kcal/mol | Non-selective |

| Thiophenolate | 13.8 kcal/mol | 13.8 kcal/mol | Non-selective |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on the reactivity of this compound with these nucleophiles were not found in the reviewed literature.

Furthermore, quantum chemical calculations can be employed to study the thermodynamics of reactions involving this compound, determining whether a reaction is energetically favorable. nih.gov

Transition State Modeling for Reaction Pathways

Transition state modeling is a critical aspect of computational chemistry that allows for the detailed investigation of reaction mechanisms. For this compound, this is particularly relevant for understanding the ring-opening reactions of the epoxide. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Computational methods can be used to locate and characterize the transition state structures for various reactions, such as the acid-catalyzed or base-catalyzed hydrolysis of the epoxide. ic.ac.uklibretexts.orglibretexts.org The geometry of the transition state can reveal whether the reaction proceeds through an SN1-like or SN2-like mechanism. For instance, in an SN2-like attack, the nucleophile approaches the carbon atom from the side opposite to the C-O bond of the epoxide. nih.gov

The calculated vibrational frequencies of the transition state are also informative; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming that the structure is indeed a true transition state. The intrinsic reaction coordinate (IRC) can then be calculated to follow the reaction path from the transition state down to the reactants and products, providing a complete picture of the reaction pathway. ic.ac.uk

Analysis of Electronic Structure and Bonding

The electronic structure of this compound dictates its fundamental chemical and physical properties. Computational methods can provide a detailed analysis of the molecule's electronic landscape. The presence of the strained three-membered epoxide ring and the carbonyl groups of the esters creates a unique electronic environment.

The electronic effect of substituents significantly influences the chemistry of epoxides. oregonstate.edu The electron-withdrawing nature of the dimethyl carboxylate groups is expected to decrease the electron density on the epoxide oxygen, which can be visualized through electrostatic potential maps. oregonstate.edu

Natural Bond Orbital (NBO) analysis is a powerful technique used to study the bonding within a molecule, including hybridization, charge distribution, and donor-acceptor interactions. For this compound, NBO analysis could reveal the nature of the C-C and C-O bonds within the epoxide ring and how they are influenced by the ester groups. This analysis can also provide insights into hyperconjugative interactions that may contribute to the molecule's stability.

Stereochemical Prediction and Conformational Analysis

This compound possesses two chiral centers at the C2 and C3 positions of the oxirane ring. libretexts.org This gives rise to the possibility of stereoisomers, namely the cis (meso) and trans (enantiomeric) forms. Computational chemistry can be instrumental in predicting the stereochemical outcome of reactions involving this compound. For instance, the stereospecificity of the epoxidation of dimethyl maleate (B1232345) (to form the cis-epoxide) or dimethyl fumarate (B1241708) (to form the trans-epoxide) can be rationalized through computational modeling of the reaction transition states.

Conformational analysis is another key area where computational methods are applied. The ester groups in this compound have rotational freedom, leading to various possible conformations. By performing a systematic conformational search and calculating the relative energies of the different conformers, the most stable (lowest energy) conformation can be identified. This is crucial as the geometry of the molecule can significantly impact its reactivity and spectroscopic properties. For the trans isomers, which are chiral, computational methods can also be used to predict their chiroptical properties, such as optical rotation.

Spectroscopic Property Simulations for Structural Elucidation

Computational simulations of spectroscopic properties are an indispensable tool for the structural elucidation of molecules like this compound. By calculating theoretical spectra and comparing them with experimental data, the structure and stereochemistry of the compound can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. oregonstate.edunih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov For this compound, these calculations would predict distinct chemical shifts for the protons and carbons in the cis and trans isomers, aiding in their differentiation. libretexts.org The predicted chemical shifts for epoxide protons typically fall in the range of 2.5-3.5 ppm, and for epoxide carbons, between 45-55 ppm. oregonstate.eduoregonstate.edu

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. oregonstate.edu These calculations can help in the assignment of the various absorption bands observed in the experimental spectrum. For epoxides, characteristic C-O stretching frequencies are expected, though they can sometimes be difficult to distinguish in the fingerprint region. oregonstate.edulibretexts.org

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (epoxide H) | 2.5 - 3.5 ppm |

| ¹³C NMR | Chemical Shift (epoxide C) | 45 - 55 ppm |

| IR | C-O stretch (epoxide) | 1050 - 1150 cm⁻¹ |

These values are based on general predictions for epoxides and related compounds from the literature and are intended for illustrative purposes. oregonstate.edulibretexts.orgoregonstate.edu

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of reactions involving Dimethyl oxirane-2,3-dicarboxylate are critically dependent on the catalytic system employed. The development of advanced catalysts is a key area for future investigation, aiming to control stereochemistry, improve yields, and enable new types of transformations.

One promising avenue is the use of solid acid catalysts for the synthesis of the cis-isomer, cis-epoxydimethyl succinate. Research has shown that phosphotungstic acid (HPW) supported on materials like Hβ zeolite or Al-MCM-41 can effectively catalyze the epoxidation of dimethyl maleate (B1232345). researchgate.net Future work could focus on optimizing these supported catalysts, exploring different solid supports and varying the loading of the active acidic component to enhance catalytic activity and selectivity. The Lewis acid sites on these catalysts are believed to be the active centers for this transformation. researchgate.net

For the characteristic ring-opening reactions of epoxides, asymmetric catalysis holds significant promise for producing enantiomerically pure compounds. Chiral salen-metal complexes, for instance, have been successfully employed in the asymmetric ring-opening of meso-epoxides. mdpi.comacs.org The application of similar chiral catalysts to this compound could allow for the desymmetrization of the molecule, providing access to a range of chiral building blocks. The hydrolytic kinetic resolution (HKR) using chiral (salen)Co(III) complexes has shown remarkable generality for terminal epoxides and could be adapted for the kinetic resolution of racemic mixtures of this compound. acs.org

Furthermore, organocatalysis presents a metal-free alternative for stereoselective epoxide transformations. Chiral diarylprolinol silyl (B83357) ethers have been developed for the asymmetric epoxidation of α,β-unsaturated aldehydes, which could be a synthetic route to chiral precursors of this compound. nih.gov

| Catalyst Type | Potential Application for this compound | Key Research Focus |

| Supported Heteropolyacids (e.g., HPW on Zeolite) | Selective synthesis of cis-Dimethyl oxirane-2,3-dicarboxylate. researchgate.net | Optimization of support material and acid loading for improved efficiency. |

| Chiral Salen-Metal Complexes (e.g., Co, Cr) | Asymmetric ring-opening and kinetic resolution. mdpi.comacs.org | Catalyst design for high enantioselectivity with the specific substrate. |

| Chiral Organocatalysts (e.g., Prolinol derivatives) | Stereoselective synthesis of chiral precursors. nih.gov | Development of catalysts that are efficient in green solvents. |

Green Chemistry Approaches in this compound Synthesis and Transformations

The principles of green chemistry are increasingly guiding synthetic strategies, and the chemistry of this compound is no exception. Future research will likely focus on developing more environmentally benign methods for its synthesis and subsequent reactions.

A key target for green synthesis is the replacement of traditional oxidants with greener alternatives. Hydrogen peroxide is an ideal "green" oxidant as its only byproduct is water. organic-chemistry.org Catalytic systems, such as those based on manganese sulfate (B86663) or methyltrioxorhenium (MTO), that can efficiently utilize hydrogen peroxide for the epoxidation of the precursor, dimethyl maleate, are highly desirable. organic-chemistry.org The use of catalyst-free methods and benign solvents like water is another important goal. One-pot, multicomponent reactions (MCRs) in aqueous media have been successfully developed for the synthesis of other complex molecules and this approach could be adapted for transformations involving this compound. researchgate.netmitwpu.edu.in

Multicomponent reactions are inherently atom-economical and can reduce the number of synthetic steps and purification stages, thus minimizing waste. nih.gov Exploring MCRs that incorporate this compound as a key component could lead to the efficient and sustainable synthesis of diverse and complex molecular architectures. nih.govnih.gov

| Green Chemistry Strategy | Application to this compound | Potential Benefits |

| Use of Green Oxidants | Synthesis via epoxidation using H₂O₂. organic-chemistry.org | Reduction of hazardous byproducts; water is the only byproduct. |

| Aqueous Synthesis | Performing reactions in water. researchgate.netmitwpu.edu.in | Elimination of volatile organic solvents. |

| Multicomponent Reactions (MCRs) | Use as a building block in MCRs. nih.govnih.gov | Increased atom economy, reduced waste, and simplified procedures. |

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery of new catalysts and reactions for this compound, the integration of high-throughput experimentation (HTE) and automation will be crucial. HTE allows for the rapid screening of large numbers of catalysts, reaction conditions, and substrates in parallel, significantly speeding up the optimization process. researchgate.netnih.gov

For instance, HTE can be used to screen libraries of chiral ligands for the asymmetric ring-opening of this compound to identify catalysts that provide high enantioselectivity. mdpi.comresearchgate.net It can also be employed to rapidly explore the effects of different solvents, temperatures, and reactant ratios on the outcome of a reaction. The development of sensitive and rapid analytical methods, such as fluorescence-based assays for epoxide opening, is essential for the successful implementation of HTE. researchgate.netnih.gov

Automation of the synthetic and analytical processes can further enhance the efficiency of research in this area, allowing for the generation of large datasets that can be used to train machine learning models to predict reaction outcomes and guide future experiments.

Application in the Synthesis of Isotopically Labeled Compounds for Research Purposes

Isotopically labeled compounds are invaluable tools in various fields of research, including mechanistic studies and metabolic investigations. The synthesis of isotopically labeled this compound and its derivatives represents a significant future opportunity.

Stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) can be incorporated into the molecule. This can be achieved by using isotopically labeled starting materials in the synthesis. For example, the synthesis of ¹³C-labeled vinyl pyruvate (B1213749) from ¹³C-labeled pyruvic acid provides a template for how labeled precursors could be used. d-nb.infochemrxiv.org Alternatively, H-D exchange reactions can be employed to introduce deuterium into the molecule. nih.govmdpi.com

The resulting labeled compounds could be used to probe the mechanisms of its reactions, for example, by using the kinetic isotope effect to determine the rate-determining step. beilstein-journals.org In biochemical studies, labeled derivatives could be used as tracers to follow the metabolic fate of compounds synthesized from this building block.

| Isotope | Potential Synthetic Strategy | Research Application |

| ¹³C | Synthesis from ¹³C-labeled precursors (e.g., labeled dimethyl maleate). d-nb.infochemrxiv.org | Mechanistic studies of reactions; metabolic tracing. |

| ²H (Deuterium) | H-D exchange reactions on the final product or precursors. nih.govmdpi.com | Probing reaction mechanisms via kinetic isotope effect; enhancing metabolic stability of derivatives. beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for dimethyl oxirane-2,3-dicarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is commonly synthesized via epoxidation of unsaturated dicarboxylic acids followed by esterification. For example, tartaric acid derivatives can be epoxidized and esterified under acidic or enzymatic catalysis to yield enantiomerically pure products . Alternatively, cycloaddition reactions (e.g., Diels-Alder between dimethyl acetylenedicarboxylate and furan) produce bicyclic intermediates, which can be further functionalized. Key parameters include solvent choice (e.g., ethanol for esterification), temperature (reflux for cycloaddition), and catalyst selection (e.g., Ru complexes for stereocontrol) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, monoclinic crystal structures (space group P21/c) with unit cell parameters a = 10.3893 Å, b = 15.1803 Å, c = 7.5789 Å, and β = 99.630° have been reported for related oxirane-dicarboxylates . Chiral HPLC and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) are complementary for assessing enantiomeric excess .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies ester (-COOCH₃) and epoxide (C-O-C) functional groups. For example, epoxide protons resonate at δ 3.5–4.2 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and epoxide ring vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 188.18 (for diethyl analogs) validate molecular weight .

Advanced Research Questions

Q. How do steric and electronic factors govern regioselectivity in nucleophilic ring-opening reactions of this compound?

- Methodological Answer : The strained oxirane ring undergoes nucleophilic attack at the less hindered carbon. For example, bulky nucleophiles (e.g., tert-butoxide) preferentially attack the less substituted position, while electron-withdrawing ester groups direct attack to the adjacent electrophilic carbon. Computational studies (e.g., DFT at B3LYP/6-31G*) model transition-state geometries to predict regiochemical outcomes . Kinetic isotope effect (KIE) experiments further elucidate mechanism details .

Q. How can contradictory data on reaction yields in cycloaddition-derived products be resolved?

- Methodological Answer : Discrepancies often arise from catalyst choice or solvent effects . Systematic optimization using design-of-experiments (DoE) frameworks can identify optimal conditions. For instance:

- Subcritical water (200°C, 15 bar) enhances yields of tetracyclic adducts compared to traditional catalysts like OsO₄ .

- Kinetic profiling via in situ NMR monitors intermediate formation, enabling real-time adjustment of reaction parameters .

Q. What computational strategies predict stereochemical outcomes in asymmetric syntheses involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict enantioselectivity. For example, B3LYP/6-311++G(d,p) simulations model steric clashes between ester groups and nucleophiles, explaining >90% ee in some ring-opening reactions . Molecular docking (e.g., AutoDock Vina) explores enzyme-substrate interactions for biocatalytic applications, such as lipase-mediated kinetic resolutions .

Q. What strategies address challenges in synthesizing enantiopure derivatives for medicinal chemistry applications?

- Methodological Answer : Dynamic kinetic resolution (DKR) combines asymmetric catalysis (e.g., Sharpless epoxidation) with enzymatic esterification to achieve >99% ee. Chiral auxiliaries (e.g., Evans oxazolidinones) temporarily enforce stereochemistry during key steps, as demonstrated in syntheses of bioactive pyrrole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.